molecular formula C20H15FN4O2 B2790586 N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-54-1

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2790586
CAS No.: 921574-54-1
M. Wt: 362.364
InChI Key: UIIQAHRRIRNDAN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a fluorophenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then reacted with a pyridine derivative to form the pyrazolopyridine core. This cyclization reaction often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is conducted under an inert atmosphere.

    Introduction of Substituents: The final step involves the introduction of the fluorophenyl, methyl, and phenyl groups through various substitution reactions. These reactions may involve the use of reagents such as fluorobenzene, methyl iodide, and phenylboronic acid, along with palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridines: Compounds with a similar pyrazolopyridine core but different substituents.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group but different core structures.

    Phenyl Derivatives: Compounds with a phenyl group but different core structures.

Uniqueness

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of substituents and its pyrazolopyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H15FN4O2C_{20}H_{15}FN_4O_2 with a molecular weight of 362.4 g/mol. It features a pyrazolo[4,3-c]pyridine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H15FN4O2C_{20}H_{15}FN_4O_2
Molecular Weight362.4 g/mol
CAS Number921507-54-2

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in cancer progression. For instance, pyrazole derivatives have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to synthetic lethality in cancer cells deficient in homologous recombination repair pathways, such as BRCA1/2 mutations .

Anticancer Activity

Several studies have assessed the anticancer properties of pyrazolo[4,3-c]pyridine derivatives:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
    • MCF7 (breast cancer) : IC50 values around 0.01 µM.
    • NCI-H460 (lung cancer) : IC50 values around 0.03 µM.
    • SF-268 (central nervous system cancer) : IC50 values around 31.5 µM .
  • Mechanistic Studies : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .

Anti-inflammatory Activity

Pyrazole derivatives are also investigated for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators such as prostaglandins. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study on Mefuparib Hydrochloride

A related compound, mefuparib hydrochloride (MPH), demonstrated potent PARP inhibition and significant anticancer activity in vivo and in vitro settings. MPH exhibited high water solubility and was able to induce G2/M cell cycle arrest and apoptosis in homologous recombination repair-deficient cells . Although not identical, these findings suggest that this compound may share similar mechanisms of action.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-24-11-14(19(26)22-17-10-6-5-9-16(17)21)18-15(12-24)20(27)25(23-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIQAHRRIRNDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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